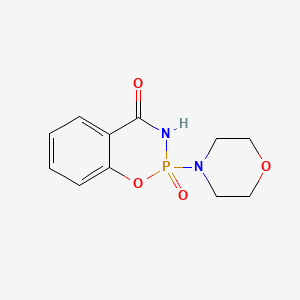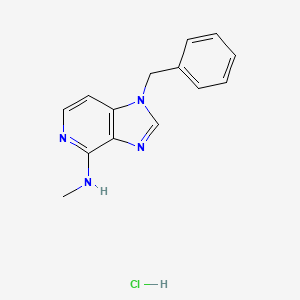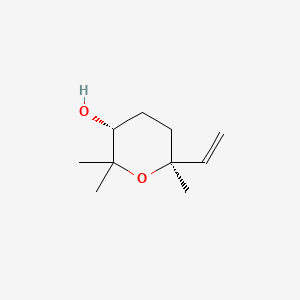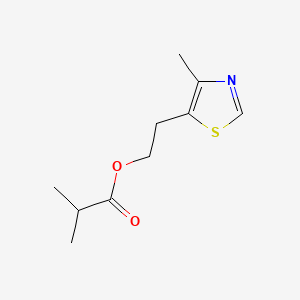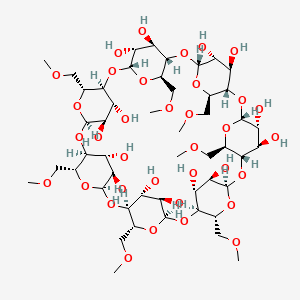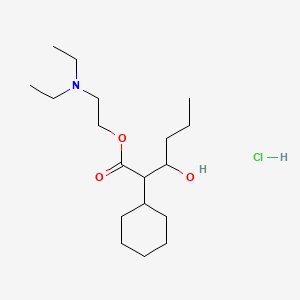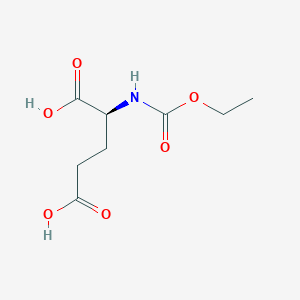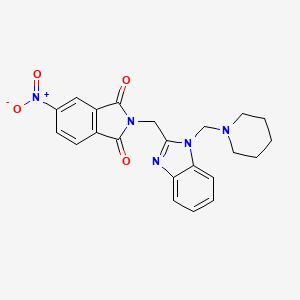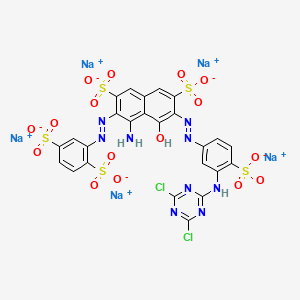
Pentasodium 4-amino-6-((3-((4,6-dichloro-1,3,5-triazin-2-yl)amino)-4-sulphonatophenyl)azo)-3-((2,5-disulphonatophenyl)azo)-5-hydroxynaphthalene-2,7-disulphonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pentasodium 4-amino-6-((3-((4,6-dichloro-1,3,5-triazin-2-yl)amino)-4-sulphonatophenyl)azo)-3-((2,5-disulphonatophenyl)azo)-5-hydroxynaphthalene-2,7-disulphonate is a complex azo dye. Azo dyes are characterized by the presence of one or more azo groups (-N=N-) which are responsible for their vivid colors. These compounds are widely used in various industries, including textiles, food, and cosmetics, due to their bright and stable colors.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of azo dyes typically involves the diazotization of an aromatic amine followed by coupling with another aromatic compound. For this specific compound, the synthesis might involve:
Diazotization: The aromatic amine is treated with nitrous acid to form a diazonium salt.
Coupling Reaction: The diazonium salt is then reacted with another aromatic compound, such as a phenol or aniline derivative, to form the azo dye.
Industrial Production Methods
In industrial settings, the production of azo dyes is carried out in large reactors where precise control of temperature, pH, and reaction time is maintained to ensure high yield and purity. The process often involves:
Batch or Continuous Processing: Depending on the scale, the reactions can be carried out in batch reactors or continuous flow systems.
Purification: The crude dye is purified through filtration, washing, and drying to obtain the final product.
化学反応の分析
Types of Reactions
Azo dyes can undergo various chemical reactions, including:
Reduction: Azo groups can be reduced to amines using reducing agents like sodium dithionite.
Oxidation: Under certain conditions, azo dyes can be oxidized to form different products.
Substitution: The aromatic rings in azo dyes can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Reducing Agents: Sodium dithionite, zinc dust, and hydrochloric acid.
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Substitution Reagents: Halogens, sulfonating agents.
Major Products Formed
Reduction: Amines.
Oxidation: Various oxidized aromatic compounds.
Substitution: Halogenated or sulfonated azo dyes.
科学的研究の応用
Azo dyes, including the compound , have a wide range of applications in scientific research:
Chemistry: Used as pH indicators and in the synthesis of other complex organic compounds.
Biology: Employed in staining techniques for microscopy.
Medicine: Investigated for their potential use in drug delivery systems and as therapeutic agents.
Industry: Widely used in textile dyeing, food coloring, and cosmetics.
作用機序
The vivid colors of azo dyes are due to the presence of the azo group, which allows for extensive conjugation and absorption of visible light. The mechanism of action in biological systems often involves interaction with cellular components, leading to staining or other effects.
類似化合物との比較
Similar Compounds
Pentasodium 4-amino-6-((3-((4,6-dichloro-1,3,5-triazin-2-yl)amino)-4-sulphonatophenyl)azo)-3-((2,5-disulphonatophenyl)azo)-5-hydroxynaphthalene-2,7-disulphonate: is similar to other azo dyes like:
Uniqueness
This compound is unique due to its specific structure, which includes multiple sulfonate groups and a triazine ring, providing distinct properties such as solubility and reactivity compared to other azo dyes.
特性
CAS番号 |
73398-43-3 |
|---|---|
分子式 |
C25H12Cl2N9Na5O16S5 |
分子量 |
1040.6 g/mol |
IUPAC名 |
pentasodium;5-amino-3-[[3-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-4-sulfonatophenyl]diazenyl]-6-[(2,5-disulfonatophenyl)diazenyl]-4-hydroxynaphthalene-2,7-disulfonate |
InChI |
InChI=1S/C25H17Cl2N9O16S5.5Na/c26-23-30-24(27)32-25(31-23)29-12-7-10(1-3-14(12)54(41,42)43)33-36-21-17(57(50,51)52)6-9-5-16(56(47,48)49)20(19(28)18(9)22(21)37)35-34-13-8-11(53(38,39)40)2-4-15(13)55(44,45)46;;;;;/h1-8,37H,28H2,(H,38,39,40)(H,41,42,43)(H,44,45,46)(H,47,48,49)(H,50,51,52)(H,29,30,31,32);;;;;/q;5*+1/p-5 |
InChIキー |
PDTDSYLFAWSLDO-UHFFFAOYSA-I |
正規SMILES |
C1=CC(=C(C=C1N=NC2=C(C3=C(C(=C(C=C3C=C2S(=O)(=O)[O-])S(=O)(=O)[O-])N=NC4=C(C=CC(=C4)S(=O)(=O)[O-])S(=O)(=O)[O-])N)O)NC5=NC(=NC(=N5)Cl)Cl)S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


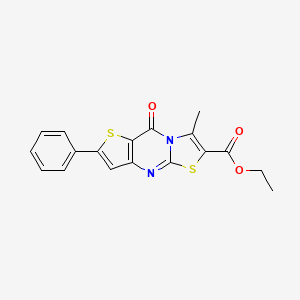
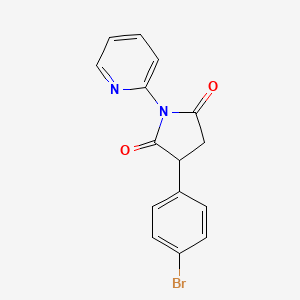
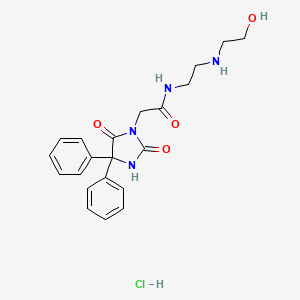
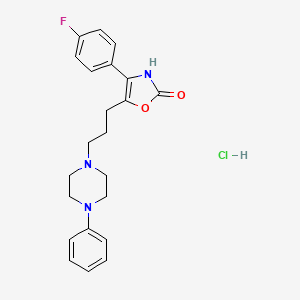
![(Z)-but-2-enedioic acid;[1-[2-oxo-2-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]ethyl]-4-phenylpiperidin-4-yl] propanoate](/img/structure/B12755832.png)
